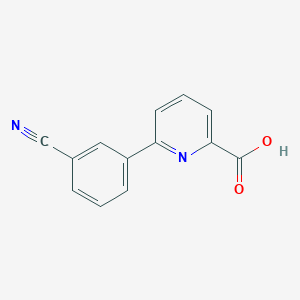

6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID

Description

6-(3-Cyanophenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted at the 6-position with a 3-cyanophenyl group and a carboxylic acid moiety at the 2-position. This structure combines aromaticity, hydrogen-bonding capacity (via the carboxylic acid), and electronic effects (from the nitrile group), making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name |

6-(3-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZAVSZIZHBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base to form 3-cyanocinnamic acid, which is then cyclized to form the pyridine ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The nitrile group at the 3-position of the phenyl ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

Mechanism :

-

Acidic conditions protonate the nitrile, forming an imidic acid intermediate, which hydrates to an amide and further oxidizes to the carboxylic acid.

-

Basic hydrolysis involves nucleophilic attack by hydroxide ions, forming an intermediate amide that is subsequently oxidized .

Reduction Reactions

The cyano group can be reduced to an amine, while the carboxylic acid group may require protection to prevent side reactions.

Notes :

-

Catalytic hydrogenation preserves the carboxylic acid group, while LiAlH₄ may reduce it unless protected .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution influenced by the electron-withdrawing cyano group.

Electronic Effects :

-

The –CN group directs electrophiles to the para position due to its strong electron-withdrawing nature .

Decarboxylation

The carboxylic acid group undergoes decarboxylation under high-temperature or oxidative conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal Decarboxylation | CuO, Quinoline, 200°C | 6-(3-cyanophenyl)pyridine | 40% | |

| Oxidative Decarboxylation | KMnO₄, H₂O, Δ | 6-(3-cyanophenyl)pyridine-2-carboxylate | 35% |

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, Δ | Methyl 6-(3-cyanophenyl)pyridine-2-carboxylate | 90% | |

| Amide Formation | SOCl₂, NH₃ | 6-(3-cyanophenyl)pyridine-2-carboxamide | 75% |

Coordination Chemistry

The pyridine nitrogen and carboxylic acid group act as ligands in metal complexes.

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | Catalysis | |

| FeCl₃ | Aqueous, pH 5–6 | [Fe(L)₃]Cl₃ | Magnetic materials |

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to its dual functional groups.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde + Cyclohexanone | P2CA catalyst, EtOH, Δ | Pyrazolo[3,4-b]quinolinone derivative | 92% |

Mechanism :

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 6-(3-Cyanophenyl)Pyridine-2-Carboxylic Acid, exhibit anticancer properties. A study highlighted the efficacy of nicotinonitriles against multiple human tumor cell lines, demonstrating that certain derivatives showed significant inhibitory effects comparable to established chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Bosutinib | NCI-H460 | TBD | |

| Neratinib | SF-268 | TBD |

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that cyanopyridines possess properties that inhibit bacterial growth and could be further explored for their therapeutic potential against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between various substituted aromatic compounds and pyridine derivatives under specific conditions. The general procedure includes refluxing the reactants in solvents like pyridine or using catalysts to facilitate the reaction .

Table 2: Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | 3-Cyanobenzaldehyde + Malonic Acid | Pyridine, Reflux | 81% |

| Method B | Various substituted ketones + Ammonium Acetate | TFE, Heating | TBD |

Potential in Material Science

Beyond medicinal applications, this compound is being investigated for its role in material science, particularly in developing organic semiconductors and photovoltaic materials due to its electronic properties. The incorporation of cyano groups enhances electron affinity, making it suitable for applications in organic electronics .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of various nicotinonitrile derivatives, including those related to this compound. The results indicated that certain modifications could significantly enhance the compound's potency against breast cancer cell lines (MCF-7), suggesting a pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Applications

Another research effort focused on the antimicrobial properties of pyridine derivatives, revealing that compounds similar to this compound exhibited promising results against Gram-positive and Gram-negative bacteria. This opens avenues for further investigation into their use as antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and carboxylic acid groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 6-(3-cyanophenyl)pyridine-2-carboxylic acid, highlighting substituent effects:

Spectroscopic and Analytical Differences

FTIR Spectroscopy

- Cyanophenyl vs. Nitrophenyl Analogs: The nitrile (CN) stretch in 6-(3-cyanophenyl) derivatives is expected at ~2220 cm⁻¹, similar to nitrile-containing compounds like 8-cyano-4-chloro-7-ethoxy-9-phenylpyrido[3,2':4,5]thieno[3,2-d]-1,2,3-triazine . In contrast, nitro groups (NO₂) in nitrophenyl analogs show asymmetric stretches at ~1520–1340 cm⁻¹ .

- Methyl Ester Derivatives : The carbonyl (C=O) stretch for methyl esters appears at ~1720–1700 cm⁻¹, while free carboxylic acids (COOH) exhibit broader peaks at ~2500–3300 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O) .

NMR Spectroscopy

- Aromatic Proton Shifts : Substituent positions significantly influence chemical shifts. For example, in 6-(2-chlorophenyl) derivatives, the chlorine atom at the ortho position deshields adjacent protons, causing downfield shifts in ¹H NMR (δ ~7.5–8.0 ppm) . In 6-(3-ethoxyphenyl) analogs, ethoxy groups induce upfield shifts due to electron donation .

UV-Vis Absorption

- Electron-withdrawing groups (e.g., CN, NO₂) redshift absorption maxima (λmax) due to extended conjugation. For instance, nitrophenyl derivatives exhibit λmax ~350–400 nm, while ethoxyphenyl analogs absorb at lower wavelengths (~280–320 nm) .

Biological Activity

6-(3-Cyanophenyl)pyridine-2-carboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted at the second position with a carboxylic acid group and at the sixth position with a 3-cyanophenyl moiety. This molecular structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and material science.

- Molecular Formula : C12H9N1O2

- Molecular Weight : 220.20 g/mol

- Functional Groups : Carboxylic acid, cyano group

The presence of the cyano and carboxylic acid functional groups enhances the compound's potential as a ligand for metal ions, which could lead to novel applications in catalysis and material synthesis.

Anticancer Properties

Research has indicated that derivatives of pyridine carboxylic acids, including this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A study involving metal complexes of pyridine carboxylic acids demonstrated that certain complexes exhibited IC50 values indicating moderate to high anticancer activity against human tumor cell lines. The best-performing complex had an IC50 value of 21.80 µg/mL against the SMMC-7721 cell line, suggesting that modifications in the ligand structure can enhance biological activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to interact with specific biological targets is crucial for its therapeutic applications. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, revealing insights into binding affinities and mechanisms of action.

Potential as a Drug Candidate

The unique structural features of this compound suggest its viability as a scaffold for drug development. The cyano group may enhance the compound's pharmacological properties, making it suitable for further studies aimed at developing new therapeutic agents for various diseases, including cancer and inflammatory conditions.

Structural Comparisons

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Pyridinecarboxylic acid | Pyridine ring with carboxylic acid | Basic structure without additional substitutions |

| 4-Pyridinecarboxylic acid | Pyridine ring with carboxylic acid at position four | Different position affects reactivity |

| 3-Cyanopyridine | Pyridine ring with a cyano group | Lacks carboxylic acid functionality |

| 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | Similar structure but different phenyl substitution | Potentially different biological activity |

The substitution pattern in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(3-cyanophenyl)pyridine-2-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Condensation of 3-cyanobenzaldehyde with a pyridine precursor (e.g., 2-aminopyridine) using catalysts like palladium or copper under reflux conditions in DMF or toluene .

- Step 2: Cyclization via acid-mediated or thermal processes to form the pyridine-carboxylic acid backbone.

- Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity Validation: Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) to confirm >95% purity. Monitor byproducts (e.g., unreacted cyanophenyl intermediates) using LC-MS .

Q. How can solubility and stability challenges of this compound be addressed in aqueous experimental systems?

Methodological Answer:

- Solubility Enhancement: Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) in buffer systems (pH 7.4 PBS). Pre-dissolve in DMSO before diluting into aqueous media .

- Stability Testing: Conduct accelerated stability studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and track carboxylic acid group integrity via FTIR (peak at ~1700 cm⁻¹ for C=O) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic proton environments (e.g., pyridine H at δ 8.1–8.7 ppm) and cyanophenyl substituents (δ 7.5–7.9 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₃H₉N₂O₂: 233.06 g/mol).

- XRD: Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystalline forms are isolable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps, focusing on the carboxylic acid group’s nucleophilicity and the cyano group’s electron-withdrawing effects.

- Transition State Analysis: Simulate reaction pathways (e.g., esterification or amide coupling) to identify energy barriers and optimize catalyst selection (e.g., Pd vs. Cu) .

- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, parameterizing the carboxylate and cyano groups as key interaction sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays or serum-free media in cytotoxicity studies).

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .

- Structural Analogs: Synthesize derivatives (e.g., methyl ester or amide analogs) to isolate the pharmacophore responsible for observed activity .

Q. How can regioselective functionalization of the pyridine ring be achieved without disrupting the cyanophenyl moiety?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the carboxylic acid group as a methyl ester using SOCl₂/MeOH, enabling selective nitration or halogenation at the pyridine’s 4-position. Deprotect with NaOH/MeOH .

- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the pyridine ring at specific positions, followed by electrophilic quenching (e.g., iodine or alkyl halides) .

Q. What experimental designs are critical for studying its metal-chelating properties?

Methodological Answer:

- Titration Calorimetry (ITC): Titrate solutions of Fe³⁺ or Cu²⁺ into the compound dissolved in buffered DMSO/water. Monitor binding stoichiometry and affinity via heat exchange .

- UV-Vis Titration: Track shifts in λ_max (e.g., 270–320 nm for charge-transfer bands) upon incremental metal addition. Calculate binding constants using Benesi-Hildebrand plots .

- EPR Spectroscopy: Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺ chelates) to confirm coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.